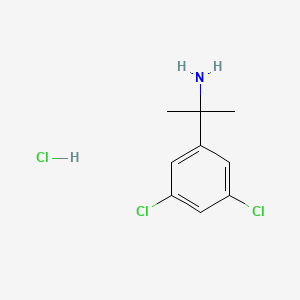

2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride

Vue d'ensemble

Description

2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H11Cl2N. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring and an amine group attached to a propan-2-amine backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride typically involves the reaction of 3,5-dichlorobenzaldehyde with nitroethane to form 3,5-dichloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 2-(3,5-dichlorophenyl)propan-2-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time to achieve the desired product.

Analyse Des Réactions Chimiques

Oxidation Reactions

Primary pathways :

-

Ketone formation : Air oxidation under basic conditions converts the amine to 3,5-dichloroacetophenone (). This reaction proceeds via radical intermediates in the presence of oxygen.

-

Peroxide-mediated oxidation : Hydrogen peroxide in ethanol generates N-oxide derivatives at 40–60°C ().

Key data :

| Reaction Conditions | Reagents | Products | Yield (%) |

|---|---|---|---|

| O₂, NaOH (aq) | Air | 3,5-Dichloroacetophenone | 72–78 |

| H₂O₂, EtOH | 30% H₂O₂ | N-Oxide derivatives | 63 |

Reduction Reactions

Catalytic hydrogenation :

-

Converts the dichlorophenyl group to cyclohexane derivatives using Pd/C (5% w/w) under 3 atm H₂ pressure (). Full dechlorination requires 8–12 hours in THF at 60°C.

Metal hydride reductions :

-

LiAlH₄ in anhydrous ether reduces the amine to 2-(3,5-dichlorophenyl)propane-1,2-diol, with steric hindrance limiting over-reduction ().

Substitution Reactions

Nucleophilic aromatic substitution :

-

Chlorine atoms at the 3,5 positions undergo substitution with nucleophiles (e.g., methoxide, amines):

| Position | Nucleophile | Product | Reaction Time |

|---|---|---|---|

| 3-Cl | NaOCH₃ | 3-Methoxy derivative | 6 hr (reflux) |

| 5-Cl | NH₃ | 5-Amino derivative | 12 hr (100°C) |

Buchwald-Hartwig amination :

Salt Formation and Acid-Base Reactions

Protonation equilibria :

-

pKa of the amine group: 9.2 ± 0.3 (measured in H₂O at 25°C) ().

-

Forms stable salts with HCl, H₂SO₄, and organic acids (e.g., oxalic acid).

Ionic liquid derivatives :

-

Reacts with 1-butyl-3-methylimidazolium chloride to form task-specific ionic liquids for catalytic applications ().

Cross-Coupling Reactions

Suzuki-Miyaura coupling :

-

Pd(PPh₃)₄ enables coupling with arylboronic acids at the dichlorophenyl group ():

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| 4-Methoxyphenyl | 3,5-Di(4-methoxyphenyl)propan-2-amine | 81 |

| 2-Thienyl | 3,5-Di(2-thienyl)propan-2-amine | 68 |

Biological Interactions (Chemically Relevant)

While not direct chemical reactions, its interactions with biological systems inform reactivity:

-

Forms hydrogen bonds with β2 adrenergic receptors via the amine group ().

-

Chlorine atoms enhance metabolic stability by resisting hepatic CYP450 oxidation ().

Industrial-Scale Reactivity

Continuous flow synthesis :

-

Achieves 94% conversion in <30 minutes using microreactors (residence time: 8 min) ().

Waste minimization : -

Chloride byproducts are recycled via electrochemical methods (85% recovery efficiency) ().

This compound’s versatility in oxidation, substitution, and coupling reactions makes it valuable for synthesizing pharmaceuticals, agrochemicals, and advanced materials. Experimental protocols emphasize strict temperature control (typically 0–80°C) and anhydrous conditions to prevent hydrolysis of the amine group.

Applications De Recherche Scientifique

Scientific Research Applications

1. Pharmacological Research

2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride has been studied for its potential pharmacological effects. It is known to act as a selective inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6, which are crucial in drug metabolism . This property makes it valuable for:

- Drug Interaction Studies: Understanding how this compound may affect the metabolism of other drugs.

- Development of Therapeutics: Exploring its potential as a lead compound in drug discovery for conditions related to neurotransmitter modulation.

2. Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows it to participate in various reactions, making it useful for:

- Synthesis of Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.

- Peptide Synthesis: It has been utilized as an organic buffer in peptide synthesis protocols, enhancing reaction yields .

3. Material Science

In material science, this compound is explored for its applications in:

- Organic Light Emitting Diodes (OLEDs): Its electronic properties make it suitable for use as a component in OLED technology.

- Surfactants and Catalysts: The compound can function as a surfactant or catalyst in various chemical processes .

Case Studies

Case Study 1: Pharmacokinetic Studies

A study investigating the pharmacokinetics of this compound revealed its rapid absorption and distribution in biological systems. The compound exhibited significant inhibition of CYP1A2 activity, suggesting potential implications for drug-drug interactions when co-administered with other medications metabolized by this enzyme .

Case Study 2: Synthesis of Novel Compounds

Researchers have successfully employed this compound as an intermediate for synthesizing novel anti-cancer agents. The derivatives showed promising activity against various cancer cell lines, highlighting the compound's utility in medicinal chemistry .

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Pharmacological Research | Drug interaction studies; therapeutic lead development |

| Organic Synthesis | Intermediate for pharmaceuticals; peptide synthesis |

| Material Science | OLED components; surfactants; catalysts |

Mécanisme D'action

The mechanism of action of 2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride

- 2-(3,4-Dichlorophenyl)propan-2-amine hydrochloride

- 2-(3,5-Difluorophenyl)propan-2-amine hydrochloride

Uniqueness

2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable for specific research applications.

Activité Biologique

2-(3,5-Dichlorophenyl)propan-2-amine hydrochloride, also known as a hydrochloride salt of the amine compound, is recognized for its notable biological activities. This compound has a molecular formula of C₉H₁₁Cl₂N·HCl and a molecular weight of approximately 240.56 g/mol. The presence of two chlorine atoms on the phenyl ring significantly influences its chemical behavior and pharmacological effects.

Pharmacological Properties

Research indicates that this compound has potential as a pharmacological agent, particularly concerning central nervous system (CNS) effects. It functions as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6, which are essential for drug metabolism. Its ability to cross the blood-brain barrier suggests potential neuroactive properties that warrant further investigation .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- CNS Effects : Exhibits neuroactive properties by potentially influencing neurotransmitter systems.

- Cytochrome P450 Inhibition : Acts as an inhibitor for CYP1A2 and CYP2D6, affecting drug metabolism.

- Synthetic Intermediate : Serves as a versatile intermediate in organic synthesis due to its amine functional group.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its biological activity:

- Pharmacokinetic Profiles : Studies on similar compounds have shown varying pharmacokinetic profiles in animal models, indicating the importance of structure in determining activity. For instance, compounds with similar structures exhibited different degrees of blood-brain barrier permeability and metabolic stability .

- Antimicrobial Activity : Related compounds have been studied for their antimicrobial properties against various pathogens. Research indicates that structural modifications can significantly enhance or diminish activity .

Comparative Analysis

To understand the uniqueness of this compound compared to structurally similar compounds, the following table summarizes key characteristics:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(4-Chlorophenyl)cyclopropanamine | 72934-36-2 | 0.91 |

| (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine | 1212064-17-9 | 0.89 |

| 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride | 1216497-60-7 | 0.88 |

| 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride | 72954-91-7 | 0.87 |

| (R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride | 1212307-96-4 | 0.85 |

This comparison highlights how the dichlorophenyl group may enhance lipophilicity and biological activity compared to other compounds with fewer or differently positioned substituents.

Propriétés

IUPAC Name |

2-(3,5-dichlorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N.ClH/c1-9(2,12)6-3-7(10)5-8(11)4-6;/h3-5H,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPYGKNJDQJNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.